![molecular formula C15H29NO2 B3057995 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 87018-00-6](/img/structure/B3057995.png)
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Overview
Description
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol, also known as CTPO, is a cyclic tertiary amine that has been extensively studied for its potential applications in the field of chemistry and biomedicine. CTPO is a colorless, crystalline compound that is soluble in water and organic solvents.
Mechanism Of Action
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their reactivity. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been shown to scavenge a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has also been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can protect against oxidative stress-induced damage in various cell types, including neuronal cells, endothelial cells, and hepatocytes. In vivo studies have shown that 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can protect against ischemia-reperfusion injury in the brain and heart, reduce inflammation in the lungs, and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol is also relatively easy to synthesize and purify. However, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has some limitations, including its high cost and limited availability. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol also has some limitations in terms of its applicability to certain experimental systems, such as in vivo studies where its pharmacokinetic properties may need to be considered.
Future Directions
There are several future directions for research on 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol. One potential area of future research is the development of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol-based therapeutics for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol-based imaging agents for the detection of free radicals in vivo. Additionally, further studies are needed to elucidate the pharmacokinetic properties of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol and its potential interactions with other drugs.
Scientific Research Applications
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been used as a radical scavenger and a stabilizer for free radical polymerization reactions. In biology and medicine, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been investigated for its potential antioxidant, anti-inflammatory, and neuroprotective effects. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has also been studied for its potential applications in drug delivery and imaging.
properties
IUPAC Name |
1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-14(2)10-12(17)11-15(3,4)16(14)18-13-8-6-5-7-9-13/h12-13,17H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPVGCPPKLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC2CCCCC2)(C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462365 | |
Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |
CAS RN |
87018-00-6 | |
Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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